molecular formula C20H24N2O4 B2516527 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-72-1

1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2516527
CAS RN: 2059537-72-1
M. Wt: 356.422
InChI Key: LNVYUHCXTCGDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a structurally complex molecule that appears to be related to the family of 8-azabicyclo[3.2.1]octanes. These compounds are of interest due to their potential pharmacological properties and their unique molecular architecture, which includes a bicyclic structure consisting of a cyclopentane ring fused to a piperidine ring.

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes can be achieved through sequential oxidative Mannich reactions, as described in the first paper. This method involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether followed by an intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether, with DDQ serving as the key oxidant for both reactions . Although the specific compound is not synthesized in the paper, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related 8-azabicyclo[3.2.1]octane derivatives has been studied using 1H and 13C NMR spectroscopy. The crystal structure of one such derivative was determined by X-ray diffraction, revealing that the cyclopentane and piperidine rings adopt an envelope and a distorted chair conformation, respectively. The N-substituent is positioned equatorially to the piperidine ring . These findings provide insight into the conformational preferences of the bicyclic core that would be expected to be present in the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of the 8-azabicyclo[3.2.1]octane derivatives has not been explicitly detailed in the provided papers. However, the presence of functional groups such as esters and quaternary ammonium salts in related compounds suggests that they could undergo a variety of chemical reactions, including hydrolysis, nucleophilic substitutions, and reactions with electrophiles at the aromatic moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 8-azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The conformational analysis indicates that these compounds have a preferred conformation in solution, which could affect their physical properties such as solubility and boiling point. The presence of different substituents, as seen in the second paper, can also influence the pharmacological activity, as demonstrated by the ability of the title compounds to antagonize acetylcholine-induced contraction in guinea pig ileum . This suggests that the compound may also exhibit specific biological activities, which would be dependent on its precise physical and chemical properties.

Scientific Research Applications

Structural and Conformational Analysis

Research has delved into the structural and conformational aspects of related compounds, providing insights into their stereochemistry and molecular geometry. For instance, a study by Yang et al. (2008) on a similar compound explored its structural configuration, highlighting the significance of the piperidine and pyrrolidine rings' conformations, which could be relevant to understanding the chemical behavior and reactivity of your compound of interest (Yang et al., 2008).

Synthesis and Stereochemical Determination

Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the relevance of stereochemistry in the synthesis and activity of biologically relevant molecules. This study's methodology could be applicable to the synthesis of derivatives of your compound (Chen et al., 2010).

Electron Transport and Conductivity Applications

Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for electron transport in polymer solar cells, indicating the potential application of structurally related compounds in enhancing electronic devices' efficiency (Hu et al., 2015).

Potential Biological Activities

Research into derivatives of pyrrolidine-2,5-dione fused to various backbones has shown moderate antimicrobial activities against selected bacterial and fungal species. These studies highlight the potential for derivatives of your compound to be explored for antimicrobial properties (Fondjo et al., 2021).

Theoretical and Computational Studies

A computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base related to pyrrolidine-2,5-dione emphasized the importance of theoretical approaches in understanding the physicochemical properties and potential antioxidant activity of such compounds (Boobalan et al., 2014).

properties

IUPAC Name

1-[8-[2-(2-methylphenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13-4-2-3-5-17(13)26-12-20(25)21-14-6-7-15(21)11-16(10-14)22-18(23)8-9-19(22)24/h2-5,14-16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVYUHCXTCGDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.